(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
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Overview
Description
The compound contains several functional groups including an imidazole ring, a triazole ring, a sulfonyl group, and an azetidine ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, imidazole derivatives can be prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Imidazole, for instance, is a five-membered heterocyclic moiety that contains two nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement and interaction of its functional groups. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Imidazole Derivatives
Imidazole derivatives, particularly those containing β-lactam rings, are synthesized for their biological activities. For instance, the synthesis of new imidazole derivatives containing the β-lactam ring has been explored due to their potential pharmaceutical applications, including antimicrobial and anticancer activities. This research highlights the significance of imidazole derivatives in drug development and their synthetic pathways (Askar, Ali, & Al-Mouamin, 2016).
Azetidinone Compounds
Azetidinone derivatives are studied for their biological and chemical properties. Studies related to β-lactam synthesis showcase the versatility of azetidinones in organic synthesis, particularly in the context of exchanging tritylthio and methylthio groups in protected alkyl acrylates. These transformations underpin the utility of azetidinones in synthetic organic chemistry and the potential for creating bioactive molecules (Hoppe & Kloft, 1980).
Triazolyl Methanones
The synthesis and biological activities of N-phenylpyrazolyl aryl methanones derivatives, including those containing the arylthio/sulfinyl/sulfonyl group, have been investigated. These compounds exhibit favorable herbicidal and insecticidal activities, illustrating the potential of triazolyl methanones in agrochemical research (Wang et al., 2015).
Mechanism of Action
Target of Action
The compound (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone contains an imidazole ring, which is a common feature in many biologically active compounds . Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Given the wide range of activities associated with imidazole derivatives, it’s likely that multiple pathways could be affected .
Pharmacokinetics
Imidazole derivatives are generally highly soluble in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
The broad range of activities associated with imidazole derivatives suggests that they can have diverse effects at the molecular and cellular level .
Action Environment
Factors such as ph and temperature can often influence the activity and stability of imidazole derivatives .
Future Directions
Properties
IUPAC Name |
[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-(2-phenyltriazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3S/c1-20-8-7-17-16(20)26(24,25)13-10-21(11-13)15(23)14-9-18-22(19-14)12-5-3-2-4-6-12/h2-9,13H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUXDGFNRQKZPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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